5-(溴甲基)-2-氯苯甲酸

描述

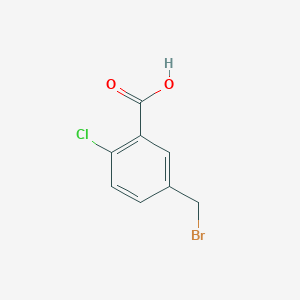

5-(Bromomethyl)-2-chlorobenzoic acid is an organic compound that contains a benzene ring substituted with a bromomethyl group and a chloro group . It is a derivative of benzoic acid, which is a common component in a variety of synthetic and natural substances .

Synthesis Analysis

The synthesis of 5-(Bromomethyl)-2-chlorobenzoic acid can involve several methods. One approach is the Suzuki–Miyaura coupling, a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This method involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular structure of 5-(Bromomethyl)-2-chlorobenzoic acid consists of a benzene ring substituted with a bromomethyl group and a chloro group . It also contains carboxylic acid groups .Chemical Reactions Analysis

The chemical reactions involving 5-(Bromomethyl)-2-chlorobenzoic acid can be diverse. For instance, it can participate in Suzuki–Miyaura coupling reactions . In addition, it can undergo bromofunctionalization of alkenes in a flow reactor .Physical and Chemical Properties Analysis

The physical and chemical properties of 5-(Bromomethyl)-2-chlorobenzoic acid can vary. For instance, its molecular weight is around 181.028 .科学研究应用

达帕格列净的合成

5-溴-2-氯苯甲酸已用于抗糖尿病药物达帕格列净的多步骤合成中。此过程涉及氯化、弗里德尔-克拉夫茨酰化、还原和几个其他步骤,证明了该化合物在复杂有机合成中的用途,从而产生具有医学意义的结果 (Jie Yafei, 2011)。

杂二位配体的制备

该化合物已被用于 5-取代水杨醛的一锅溴和氯甲基化。此方法促进了功能臂与水杨醛的连接,说明了其在创建用于金属盐结合的配体中的适用性。此类开发可以加强对金属有机骨架和配位化学的研究 (Qiang Wang et al., 2006)。

SGLT2 抑制剂的开发

在改善糖尿病治疗的背景下,5-溴-2-氯苯甲酸已被用于合成 C-芳基葡萄糖苷 SGLT2 抑制剂。该化合物的一种新方法已显示出在合成过程中避免不希望的异构体的效率,表明其在治疗剂制备中的重要作用 (Yonghai Liu et al., 2008)。

化学表征和抗癌活性

利用 5-溴-2-氯苯甲酸作为起始材料合成了一种新的杂环化合物,并对其针对人肺腺癌细胞的抗癌活性进行了表征。此研究突出了该化合物在促进新型抗癌剂开发方面的潜力,展示了其超越传统应用的多功能性 (E H Shi et al., 2020)。

镇痛剂的合成

据报道,通过酰胺和腈路线从各自的酸中合成氯和溴取代的 5-(茚满-1'-基)四唑和 5-(茚满-1'-基)甲基四唑,其中 5-(溴甲基)-2-氯苯甲酸起着至关重要的作用。这展示了其在创建潜在镇痛剂中的应用,进一步扩展了其在药物化学研究中的用途 (S. C. Bachar & S. Lahiri, 2004)。

作用机制

The mechanism of action of 5-(Bromomethyl)-2-chlorobenzoic acid in chemical reactions can be complex. In Suzuki–Miyaura coupling reactions, for example, the process involves oxidative addition with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

未来方向

The future directions in the research and application of 5-(Bromomethyl)-2-chlorobenzoic acid are promising. For instance, it can be used in the production and value addition of selected hydrophobic analogs of biomass-derived 5-(hydroxymethyl)furfural . Furthermore, it can be used as a building block in the synthesis of various organic compounds .

属性

IUPAC Name |

5-(bromomethyl)-2-chlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHFJIITZHYWVAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CBr)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2,4-dichlorophenyl)methyl]-2-{1-[(4-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}acetamide](/img/structure/B2775655.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2775657.png)

![N-[5-[2-(4-butylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbutanamide](/img/structure/B2775669.png)

![3-(4-chlorophenyl)-6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2775672.png)